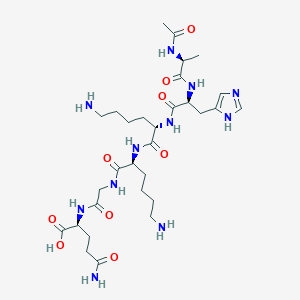![molecular formula C14H17N3O2 B14219353 1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate CAS No. 831217-50-6](/img/structure/B14219353.png)
1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate is a complex organic compound with significant potential in various scientific fields. This compound features an oxazolidine ring, a benzyl group, and a diazonium group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
The synthesis of 1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate typically involves multiple steps:
Formation of the Oxazolidine Ring: The initial step involves the reaction of an amino alcohol with a suitable aldehyde or ketone under acidic conditions to form the oxazolidine ring.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazolidine intermediate.
Formation of the Diazonium Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the diazonium group to an amine.
Substitution: The diazonium group can undergo substitution reactions with nucleophiles such as halides, leading to the formation of substituted products.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals due to its reactive diazonium group.
Mecanismo De Acción
The mechanism of action of 1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pathways involved include nucleophilic substitution and addition reactions, which can alter the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar compounds to 1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate include other diazonium salts and oxazolidine derivatives. Compared to these compounds, this compound is unique due to its specific combination of functional groups, which provides distinct reactivity and applications. Similar compounds include:
Benzyl diazonium salts: These compounds share the diazonium group but lack the oxazolidine ring.
Oxazolidine derivatives: These compounds have the oxazolidine ring but may not have the diazonium group.
This unique combination of functional groups makes this compound a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
831217-50-6 |
|---|---|
Fórmula molecular |
C14H17N3O2 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
1-[(4S)-4-benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazoethanone |
InChI |
InChI=1S/C14H17N3O2/c1-14(2)17(13(18)9-16-15)12(10-19-14)8-11-6-4-3-5-7-11/h3-7,9,12H,8,10H2,1-2H3/t12-/m0/s1 |
Clave InChI |
INATXAVOMYFHTL-LBPRGKRZSA-N |
SMILES isomérico |
CC1(N([C@H](CO1)CC2=CC=CC=C2)C(=O)C=[N+]=[N-])C |
SMILES canónico |
CC1(N(C(CO1)CC2=CC=CC=C2)C(=O)C=[N+]=[N-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



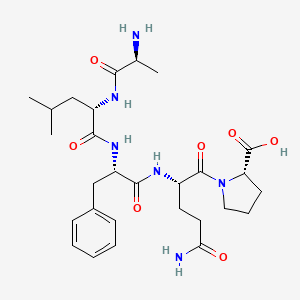
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)
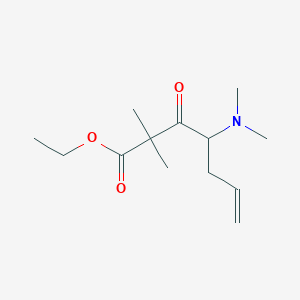
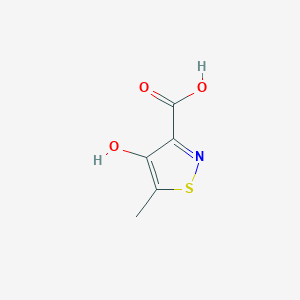
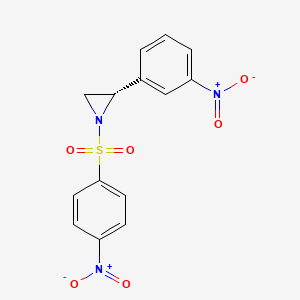
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)

![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)
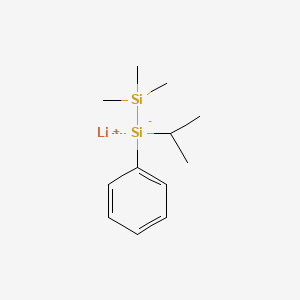
![3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-](/img/structure/B14219333.png)
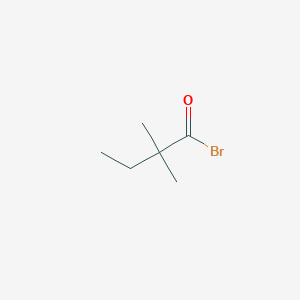
![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)
